β-佩尔托博基诺酸

描述

Beta-Peltoboykinolic Acid, derived from natural sources such as the Astilbe rubra plant, has been recognized for its potential anti-fibrotic properties, particularly in the context of idiopathic pulmonary fibrosis. This compound has shown promise in attenuating TGF-β1-induced epithelial-to-mesenchymal transitions (EMT) in lung alveolar epithelial cells, suggesting a potential therapeutic pathway for treating fibrotic conditions (In Jae Bang et al., 2019).

Synthesis Analysis

The synthesis of Beta-Peltoboykinolic Acid and related compounds involves complex organic chemistry techniques, including the use of various solvents and catalytic processes to isolate and purify the active ingredient from natural plant sources. While specific details on the synthesis of Beta-Peltoboykinolic Acid are scarce, the process likely involves extraction and fractionation methods similar to those used in the isolation of triterpene acids from plant materials (M. Nagai et al., 1969).

Molecular Structure Analysis

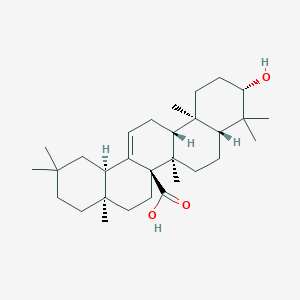

Beta-Peltoboykinolic Acid's molecular structure includes a triterpene backbone, which is common among compounds isolated from Saxifragaceous plants. This structure contributes to its biological activity and chemical properties. The detailed molecular characterization of Beta-Peltoboykinolic Acid involves spectroscopic methods such as NMR and mass spectrometry to elucidate its chemical structure and functional groups (M. Nagai et al., 1969).

科学研究应用

抗纤维化药物开发

β-佩尔托博基诺酸具有预防EMT和减少纤维化标记物产生的能力,这表明它在开发抗纤维化治疗方法方面具有实用价值。 它在设计靶向Smad通路的药物方面尤其有用,Smad通路是纤维化过程中激活的关键信号通路 {svg_1}.

草药医学增强

在草药医学领域,源自红升麻的β-佩尔托博基诺酸可以增强针对以纤维化改变为特征的疾病的治疗效果。 其天然来源和有效的抗纤维化特性使其成为草药制剂中极具吸引力的候选成分 {svg_2}.

生物技术应用

β-佩尔托博基诺酸在抑制EMT方面的作用可以应用于生物技术应用,特别是在组织工程和再生医学中。 通过控制纤维化过程,它可以帮助开发促进健康组织再生的支架和材料 {svg_3}.

药理学研究

在药理学领域,探索β-佩尔托博基诺酸的机制可以为调节参与纤维化的细胞通路提供见解。 这可能导致发现新的药理学靶点,并开发更有效的抗纤维化药物 {svg_4}.

化学合成与分析

从植物来源中分离和表征β-佩尔托博基诺酸突出了其在化学合成和分析化学中的重要性。 了解其化学性质有助于合成具有更高功效和更低毒性的相关化合物 {svg_5}.

作用机制

Target of Action

Beta-Peltoboykinolic Acid primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, and its inhibition has been identified as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity .

Mode of Action

Beta-Peltoboykinolic Acid interacts with its target, PTP1B, by inhibiting its activity . This inhibition is quantified by an IC50 value of 5.2+/-0.5 microM . The compound’s interaction with PTP1B leads to changes in the downstream signaling pathways that are regulated by this enzyme .

Result of Action

The molecular and cellular effects of Beta-Peltoboykinolic Acid’s action include the attenuation of TGF-β1-induced EMT and the inhibition of overproduction of extracellular matrix components . These effects suggest that Beta-Peltoboykinolic Acid could potentially serve as an antifibrotic agent .

Action Environment

It is known that the compound is derived from astilbe rubra, a plant species, suggesting that its production and availability may be influenced by environmental conditions affecting the growth and health of this plant .

生化分析

Biochemical Properties

Beta-Peltoboykinolic Acid plays a crucial role in biochemical reactions, particularly in inhibiting the epithelial-to-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1). It interacts with various biomolecules, including enzymes and proteins involved in the Smad signaling pathway. Beta-Peltoboykinolic Acid inhibits the overproduction of extracellular matrix components such as type I collagen and fibronectin, thereby mitigating the fibrotic response .

Cellular Effects

Beta-Peltoboykinolic Acid exerts significant effects on various cell types, particularly lung alveolar epithelial cells. It prevents TGF-β1-induced EMT, which is a critical process in the pathogenesis of idiopathic pulmonary fibrosis. By inhibiting EMT, Beta-Peltoboykinolic Acid helps maintain normal cell function and prevents the excessive accumulation of extracellular matrix components. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antifibrotic properties .

Molecular Mechanism

The molecular mechanism of Beta-Peltoboykinolic Acid involves its interaction with the Smad signaling pathway. It binds to and inhibits the activation of Smad proteins, which are key mediators of TGF-β1 signaling. This inhibition prevents the downstream effects of TGF-β1, including the induction of EMT and the overproduction of extracellular matrix components. Beta-Peltoboykinolic Acid also modulates gene expression by inhibiting the transcription of genes involved in fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Peltoboykinolic Acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, and its antifibrotic effects are sustained over extended periods. Long-term studies have shown that Beta-Peltoboykinolic Acid maintains its inhibitory effects on EMT and extracellular matrix production, indicating its potential for chronic treatment of fibrotic diseases .

Dosage Effects in Animal Models

In animal models, the effects of Beta-Peltoboykinolic Acid vary with different dosages. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects. At higher doses, Beta-Peltoboykinolic Acid may exhibit toxic effects, including potential liver toxicity. Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Beta-Peltoboykinolic Acid is involved in several metabolic pathways, particularly those related to the metabolism of extracellular matrix components. It interacts with enzymes such as matrix metalloproteinases (MMPs), which play a role in the degradation of extracellular matrix proteins. By modulating the activity of these enzymes, Beta-Peltoboykinolic Acid influences metabolic flux and metabolite levels, contributing to its antifibrotic effects .

Transport and Distribution

Within cells and tissues, Beta-Peltoboykinolic Acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as lung alveolar epithelial cells, where it exerts its antifibrotic effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

Beta-Peltoboykinolic Acid exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with key signaling molecules and transcription factors. Post-translational modifications, such as phosphorylation, may also influence its subcellular localization and activity, directing it to specific compartments or organelles .

属性

IUPAC Name |

(4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOSJBZFTWGWDU-GSXZFILMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Methoxyethyl)phenoxy]acetonitrile](/img/structure/B1162456.png)